molecular formula C23H30O6 B1253279 (9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol

(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol

Cat. No. B1253279
M. Wt: 402.5 g/mol
InChI Key: FYSHYFPJBONYCQ-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 13844278 is a natural product found in Schisandra rubriflora and Schisandra chinensis with data available.

Scientific Research Applications

Reaction Mechanisms and Molecular Structures

  • The compound undergoes bromination, leading to various products by cleavage of carbon–oxygen bonds and intramolecular oxygen migration (Menzek & Altundas, 2006).
  • It forms part of molecules located on crystallographic centers of inversion in certain crystalline structures (Abboud, Smith, & Wagener, 1993).
  • The compound's derivatives exhibit distinct conformations and interact through hydrogen bonds and C-H.O contacts (Zukerman-Schpector et al., 2001).
  • Its derivatives are involved in reactions leading to various complex molecular structures, highlighting its role in the formation of intricate organic compounds (Baumann et al., 1971).

Catalysis and Synthesis

  • The compound plays a role in the synthesis and characterization of macrocyclic ligands, which have applications in various fields including catalysis (Singh & Singh, 1995).
  • It is involved in the biosynthesis of sex pheromones in the silkworm moth, indicating its biological significance (Ando et al., 1988).
  • The compound is a key component in Lewis acid catalysis for the dimerization of organic compounds (Mattay et al., 1988).

Potential Applications in Perfumery and Antibacterial Research

  • Its derivatives have been studied for their optical resolution, catalyst systems, derivatives, and olfactory properties, which could have applications in the perfumery industry (Kraft & Gallo, 2004).
  • Derivatives of this compound have shown significant antibacterial activities against common pathogens like Staphylococcus aureus and Escherichia coli (Li et al., 2013).

properties

Product Name

(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol

InChI

InChI=1S/C23H30O6/c1-12-8-14-10-16(25-3)21(27-5)20(24)18(14)19-15(9-13(12)2)11-17(26-4)22(28-6)23(19)29-7/h10-13,24H,8-9H2,1-7H3/t12-,13+/m1/s1

InChI Key

FYSHYFPJBONYCQ-OLZOCXBDSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)O)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC

synonyms

schisanhenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol
Reactant of Route 2
(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol
Reactant of Route 3
(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol
Reactant of Route 4
(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol
Reactant of Route 5
Reactant of Route 5
(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol
Reactant of Route 6
Reactant of Route 6
(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol

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